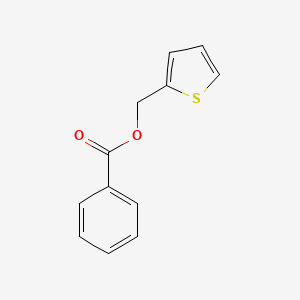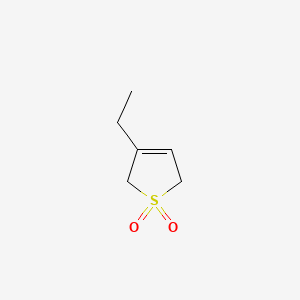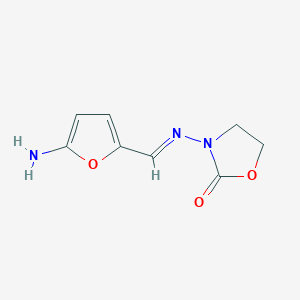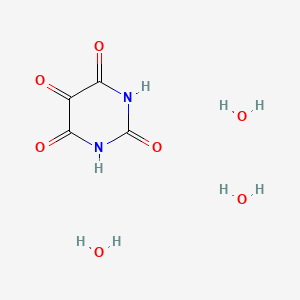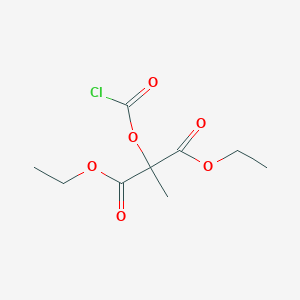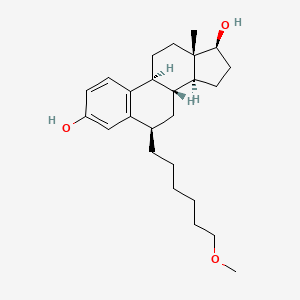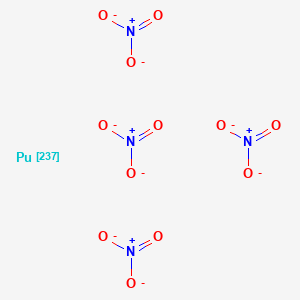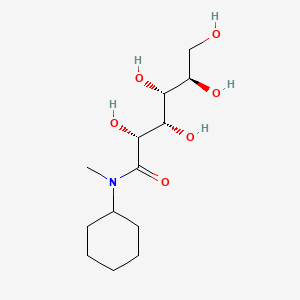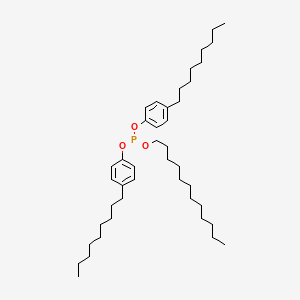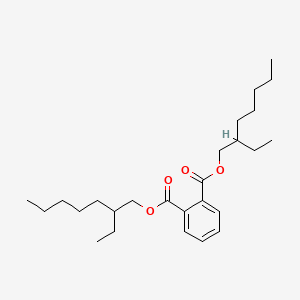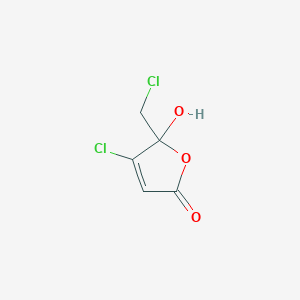
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- is an organic compound with a unique structure that includes a furanone ring substituted with chlorine and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- typically involves the chlorination of 5-hydroxy-2(5H)-furanone. One common method includes the use of phosphorus oxychloride and toluene as solvents, followed by the addition of dimethylformamide (DMF) under controlled temperature conditions . This reaction results in the formation of the desired chlorinated furanone compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and filtration techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with carbonyl groups.
- Reduced derivatives with methyl groups.
- Substituted derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(5H)-Furanone, 5-hydroxy-
- 2(5H)-Furanone, 4-chloro-5-methyl-
- 2(5H)-Furanone, 5-chloro-
Uniqueness
2(5H)-Furanone, 4-chloro-5-(chloromethyl)-5-hydroxy- is unique due to the presence of both chlorine and hydroxyl groups on the furanone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
154180-02-6 |
|---|---|
Molekularformel |
C5H4Cl2O3 |
Molekulargewicht |
182.99 g/mol |
IUPAC-Name |
4-chloro-5-(chloromethyl)-5-hydroxyfuran-2-one |
InChI |
InChI=1S/C5H4Cl2O3/c6-2-5(9)3(7)1-4(8)10-5/h1,9H,2H2 |
InChI-Schlüssel |
QCBUUNOCXOSVGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(OC1=O)(CCl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


